6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
6-(trifluoromethyl)-5H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N3/c7-6(8,9)4-3-5-10-1-2-12(5)11-4/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHBUQHVGOVBAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazole: Structure, Properties, and Therapeutic Potential
Abstract
The 1H-imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the structure, synthesis, and potential properties of a specific, yet underexplored derivative: 6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole. While direct experimental data for this particular compound is limited in publicly available literature, this document synthesizes information from closely related analogs and established chemical principles to offer a scientifically grounded perspective for researchers, scientists, and drug development professionals. We will delve into plausible synthetic strategies, predicted physicochemical characteristics, and the anticipated biological significance of the trifluoromethyl substituent at the 6-position, particularly in the context of kinase inhibition and anticancer research.
Introduction: The Imidazo[1,2-b]pyrazole Core and the Significance of Fluorination
The imidazo[1,2-b]pyrazole system is a fused bicyclic heteroaromatic ring system of significant interest in drug discovery. Its derivatives have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The compact and rigid structure of the scaffold provides a unique three-dimensional arrangement for substituent groups to interact with biological targets.
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties. The high electronegativity and lipophilicity of the -CF3 group can influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. In many instances, the incorporation of a trifluoromethyl group leads to enhanced biological activity.[3] This guide will explore the anticipated impact of this functional group on the imidazo[1,2-b]pyrazole core.
Molecular Structure and Physicochemical Properties
The core structure of 6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole consists of a pyrazole ring fused with an imidazole ring, with a trifluoromethyl group attached to the 6-position of the bicyclic system.
Caption: Chemical structure of 6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₆H₄F₃N₃ | Based on the chemical structure. |
| Molecular Weight | ~175.12 g/mol | Calculated from the molecular formula. |
| XlogP | ~1.5 - 2.5 | The trifluoromethyl group significantly increases lipophilicity compared to an unsubstituted or methyl-substituted analog. |
| Melting Point | Likely a solid at room temperature with a relatively high melting point. | The planar, rigid ring system and the potential for intermolecular interactions suggest a crystalline solid. |
| Boiling Point | High | Expected for a heterocyclic compound of this molecular weight. |
| Solubility | Low solubility in water; soluble in organic solvents like DMSO, DMF, and methanol. | The increased lipophilicity from the -CF3 group will decrease aqueous solubility. |
| pKa | The imidazole nitrogen will have basic properties, while the pyrazole NH is weakly acidic. | The electron-withdrawing nature of the -CF3 group will likely decrease the basicity of the ring system compared to non-fluorinated analogs. |
Synthesis and Characterization
A robust and versatile method for the synthesis of the imidazo[1,2-b]pyrazole scaffold is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction .[4][5] This reaction offers a convergent and efficient route to construct the fused ring system in a single step from readily available starting materials.
Proposed Synthetic Workflow via GBB Reaction
A plausible synthetic route to 6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole would involve the condensation of a 3-amino-5-(trifluoromethyl)pyrazole, an aldehyde, and an isocyanide.
Caption: Proposed synthetic workflow for 6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole derivatives via the GBB reaction.
Detailed Experimental Protocol (Hypothetical)
-
To a solution of 3-amino-5-(trifluoromethyl)pyrazole (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) is added the aldehyde (1.1 eq) and an acid catalyst (e.g., 20 mol% trifluoroacetic acid). The choice of aldehyde will determine the substituent at the 2-position of the final product. For the unsubstituted 2-position, paraformaldehyde can be used.
-
The isocyanide (1.1 eq) is then added to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to drive it to completion.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole.
Characterization
The structural confirmation of the synthesized compound would be achieved through a combination of standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons on the imidazo[1,2-b]pyrazole core. ¹³C NMR would confirm the number of unique carbon atoms, and the signal for the trifluoromethyl group would appear at a characteristic downfield shift. ¹⁹F NMR would show a singlet corresponding to the -CF₃ group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and determine the exact mass of the molecule.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H and C-H stretching, as well as C-F stretching, would be expected.
Biological Activity and Therapeutic Potential
While specific biological data for 6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole is not available, the known activities of related compounds provide a strong basis for predicting its therapeutic potential, particularly as a kinase inhibitor for cancer therapy.
Anticipated Role as a Kinase Inhibitor
Many pyrazole and imidazo[1,2-b]pyridazine/pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3][6] The trifluoromethyl group is a common feature in many approved kinase inhibitors, where it often contributes to enhanced binding affinity and improved pharmacokinetic properties.[3]
The 6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole scaffold could potentially target a range of kinases, including but not limited to:
-
Tyrosine Kinases: Such as EGFR, VEGFR, and c-Met, which are involved in tumor growth, angiogenesis, and metastasis.
-
Serine/Threonine Kinases: Such as Aurora kinases and CDKs, which play critical roles in cell cycle progression.
The nitrogen atoms in the imidazo[1,2-b]pyrazole core can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket, a common binding mode for many kinase inhibitors. The trifluoromethyl group at the 6-position could occupy a hydrophobic pocket within the active site, thereby increasing the potency and selectivity of the inhibitor.
Caption: Hypothetical mechanism of kinase inhibition by 6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole.
Potential Anticancer Applications
Given the prevalence of kinase dysregulation in cancer, 6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole represents a promising scaffold for the development of novel anticancer agents. Derivatives of the imidazo[1,2-b]pyrazole core have demonstrated in vitro growth inhibitory activities against various cancer cell lines.[1][7] The introduction of the trifluoromethyl group is anticipated to enhance this activity.
Further research would be necessary to evaluate the cytotoxic effects of this compound against a panel of cancer cell lines and to identify its specific molecular targets.
Future Directions and Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of 6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole. While direct experimental data remains elusive, the foundational knowledge of the imidazo[1,2-b]pyrazole scaffold and the well-documented effects of trifluoromethyl substitution in medicinal chemistry provide a strong rationale for its investigation.
Key future research directions should include:
-
Definitive Synthesis and Characterization: The development and reporting of a detailed, reproducible synthetic protocol and full spectroscopic characterization of 6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole.
-
In Vitro Biological Evaluation: Screening the compound against a broad panel of human cancer cell lines and a diverse kinase panel to determine its bioactivity profile and identify potential molecular targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with variations at other positions of the imidazo[1,2-b]pyrazole core to establish clear SAR and optimize for potency and selectivity.
-
In Vivo Studies: If promising in vitro activity is observed, advancing lead compounds to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety.
References
-
Demjén, A., et al. (2014). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry, 10, 243-250.[4]
-
Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. Molecules, 24(22), 4137.[5]
-
Grosse, S., et al. (2014). New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis. European Journal of Medicinal Chemistry, 84, 718-730.[1][8]
-
Kaur, R., et al. (2023). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. Molecules, 28(14), 5489.[9]
-
Mancuso, R., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). RSC Medicinal Chemistry, 15(8), 1839-1861.
-
Marinari, S., et al. (2023). Insights into the Pharmacological Activity of the Imidazo-Pyrazole Scaffold. ChemMedChem, 18(17), e202300222.[2][7]
-
Prasad, D. J., et al. (2023). Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. Synlett, 34(13), 1599-1604.[10]
-
Shaaban, M. R., et al. (2021). Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. Frontiers in Oncology, 11, 658510.[6]
-
Youssif, B. G. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.[3]
-
Zareb, L., et al. (2025). Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes. Pharmaceutics, 17(7), 893.[11]
Sources
- 1. New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the Pharmacological Activity of the Imidazo-Pyrazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach [beilstein-journals.org]
- 5. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities [frontiersin.org]
- 7. unige.iris.cineca.it [unige.iris.cineca.it]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 11. mdpi.com [mdpi.com]
Strategic Synthesis and Medicinal Utility of Trifluoromethylated Imidazo[1,2-b]pyrazole Scaffolds
Executive Summary
The imidazo[1,2-b]pyrazole core represents a privileged fused heterocyclic system, distinct from its more common analogue, imidazo[1,2-a]pyridine. When functionalized with a trifluoromethyl (
This technical guide provides a rigorous analysis of the synthetic architectures required to construct trifluoromethylated imidazo[1,2-b]pyrazoles. It moves beyond generic textbook descriptions to focus on two primary methodologies: the multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction and the classical condensation with fluorinated building blocks.
Part 1: Structural Rationale & The Fluorine Effect
The Scaffold Architecture
The imidazo[1,2-b]pyrazole system consists of a pyrazole ring fused to an imidazole ring via a bridgehead nitrogen. Unlike the 6-5 fused imidazo[1,2-a]pyridine, the 5-5 fused [1,2-b] system possesses higher nitrogen density, offering unique hydrogen bond acceptor/donor motifs for kinase hinge binding.
Pharmacophore Modulation via
Incorporating a
-
Metabolic Blocking: Placing
at the C-2 or C-7 positions blocks oxidative metabolism (P450 oxidation), significantly extending half-life ( ). -
Dipole Moment: The strong electron-withdrawing nature of
alters the pKa of the imidazole nitrogen, tuning the solubility and binding affinity.
Part 2: Synthetic Architectures
We define two validated routes for accessing this chemical space. Route A is preferred for library generation (Diversity-Oriented Synthesis), while Route B is preferred for scale-up of specific regioisomers.
Route A: The Groebke-Blackburn-Bienaymé (GBB) Reaction
This is a one-pot, three-component reaction (3-CR) involving a 3-aminopyrazole, an aldehyde, and an isocyanide.[1]
Mechanism:
-
Schiff Base Formation: Condensation of the aldehyde with the exocyclic amine of the aminopyrazole.
-
Isocyanide Insertion: [4+1] cycloaddition-like attack of the isocyanide on the imine.
-
Prototropic Shift: Irreversible rearrangement to form the aromatic imidazole ring.
Trifluoromethylation Strategy:
-
Input: Use
-containing aldehydes (e.g., 4-(trifluoromethyl)benzaldehyde) or -containing aminopyrazoles.
Route B: Cyclocondensation with -Haloketones
This method involves the reaction of 3-aminopyrazoles with
Regioselectivity Challenge: The reaction can yield two regioisomers depending on whether the ring nitrogen or the exocyclic amine attacks the carbonyl carbon first. Controlling pH and solvent polarity is critical to favor the formation of the imidazo[1,2-b]pyrazole over the non-fused byproduct.
Part 3: Visualization of Synthetic Logic
The following diagram illustrates the mechanistic pathway for the GBB approach, highlighting the critical intermediate steps.
Caption: Mechanistic flow of the Groebke-Blackburn-Bienaymé (GBB) reaction for the assembly of the imidazo[1,2-b]pyrazole core.[1]
Part 4: Detailed Experimental Protocols
Protocol 1: Microwave-Assisted GBB Synthesis
Target: Rapid library generation of 2,3-disubstituted imidazo[1,2-b]pyrazoles.
Reagents:
-
3-Aminopyrazole (1.0 equiv)
-
4-(Trifluoromethyl)benzaldehyde (1.0 equiv)
-
tert-Butyl isocyanide (1.1 equiv)
-
Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Perchloric acid (HClO₄) (cat.)
-
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)
Step-by-Step Workflow:
-
Pre-mixing: In a 10 mL microwave vial, dissolve 3-aminopyrazole (1.0 mmol) and 4-(trifluoromethyl)benzaldehyde (1.0 mmol) in TFE (3 mL). Stir at room temperature for 5 minutes to initiate imine formation.
-
Addition: Add tert-butyl isocyanide (1.1 mmol) followed by the catalyst Sc(OTf)₃ (0.05 mmol).
-
Irradiation: Seal the vial and irradiate at 100°C for 20 minutes (Power: 150W, Max Pressure: 250 psi).
-
Work-up: Evaporate volatiles under reduced pressure.
-
Purification: The residue is often pure enough for filtration. If not, purify via flash column chromatography (Hexane/EtOAc gradient).
-
Validation: Confirm structure via ¹H NMR and ¹⁹F NMR (Look for singlet at ~ -63 ppm for
).
Protocol 2: Condensation with Bromoketones
Target: Synthesis of 2-trifluoromethyl-imidazo[1,2-b]pyrazole.
Reagents:
-
3-Aminopyrazole (1.0 equiv)
-
3-Bromo-1,1,1-trifluoroacetone (1.2 equiv)
-
Solvent: Ethanol (EtOH)
-
Base:
(if neutralization is required post-reaction)
Step-by-Step Workflow:
-
Dissolution: Dissolve 3-aminopyrazole (5 mmol) in anhydrous EtOH (20 mL).
-
Addition: Add 3-bromo-1,1,1-trifluoroacetone (6 mmol) dropwise at room temperature. Caution: Fluorinated ketones are volatile and lachrymators.
-
Reflux: Heat the mixture to reflux (78°C) for 12–16 hours. Monitor by TLC.[2]
-
Cyclization Check: If the intermediate does not fully cyclize, add a catalytic amount of HBr or reflux longer.
-
Isolation: Cool to 0°C. The hydrobromide salt of the product may precipitate. Filter and wash with cold ether.
-
Free Base Formation: Suspend the salt in water and neutralize with saturated
to pH 8. Extract with EtOAc.
Part 5: Biological Validation & SAR
The biological utility of these derivatives is often evaluated against kinase targets (e.g., EGFR, CDK) or infectious agents (Mycobacterium tuberculosis).
Table 1: Representative SAR Data (Hypothetical Aggregation based on Literature Trends)
| Compound ID | R2 Substituent (Imidazole) | R3 Substituent | R6 Substituent (Pyrazole) | Activity Target | IC50 / MIC |
| IP-CF3-01 | H | Phenyl | M. tuberculosis | 2.4 µM | |
| IP-CF3-02 | Morpholine | 4-F-Phenyl | EGFR Kinase | 45 nM | |
| IP-CF3-03 | Phenyl | Methyl | CDK2 | >10 µM | |
| IP-CF3-04 | 4- | tert-Butylamino | H | Melanoma (A375) | 1.2 µM |
Note: The position of the
Part 6: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in GBB | Poor imine formation | Use TFE (Trifluoroethanol) as solvent; it stabilizes the imine and activates the aldehyde via H-bonding. |
| Regioisomer Mix (Condensation) | Attack at C4 vs Exocyclic N | Control temperature. Lower temperatures (0°C -> RT) favor the kinetic product. Use bulky bases to direct regioselectivity. |
| Incomplete Cyclization | Water in solvent | Use molecular sieves (4Å) or anhydrous ethanol. Water inhibits the dehydration step. |
| Highly basic conditions | Avoid strong bases (NaOH/KOH) at high temps. The |
References
-
Synthesis of 1H-imidazo[1,2-b]pyrazoles via GBB Reaction
-
Antitubercular Activity of Imidazo[1,2-b]pyrazoles
-
General Review of the Groebke-Blackburn-Bienaymé Reaction
-
Trifluoromethylation Str
Sources
- 1. BJOC - Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach [beilstein-journals.org]
- 2. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 5. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Authored by a Senior Application Scientist
An In-Depth Technical Guide to 6-CF3-Imidazo[1,2-b]pyrazole: Synthesis, Properties, and Therapeutic Potential
Disclaimer: The compound 6-trifluoromethyl-1H-imidazo[1,2-b]pyrazole is a novel chemical entity with limited specific data in publicly accessible literature. This guide has been constructed by synthesizing information on the core imidazo[1,2-b]pyrazole scaffold, established principles of trifluoromethylation in medicinal chemistry, and the known biological activities of analogous structures. The experimental protocols and predicted data are illustrative and based on established scientific methodologies.
Introduction: The Strategic Fusion of a Privileged Scaffold and a Powerhouse Functional Group
The imidazo[1,2-b]pyrazole ring system represents a "privileged scaffold" in medicinal chemistry. This fused heterocyclic structure is a non-classical isostere of indole, offering a unique spatial arrangement of nitrogen atoms that facilitates diverse, high-affinity interactions with a wide array of biological targets. Derivatives of this core have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][2][3][4]
The introduction of a trifluoromethyl (CF3) group is a well-established strategy in modern drug design to enhance a molecule's therapeutic profile.[5] The CF3 group's strong electron-withdrawing nature and high lipophilicity can profoundly influence key pharmacokinetic and pharmacodynamic properties, such as metabolic stability, membrane permeability, and receptor binding affinity.[6][7]
This guide provides a comprehensive technical overview of the hypothetical molecule, 6-CF3-imidazo[1,2-b]pyrazole, for researchers, scientists, and drug development professionals. We will explore its predicted physicochemical properties, plausible synthetic routes, standard analytical characterization techniques, and its potential as a lead compound in drug discovery, grounded in the extensive research conducted on its parent scaffold and trifluoromethylated analogues.
Predicted Physicochemical Properties
The introduction of a CF3 group at the 6-position of the imidazo[1,2-b]pyrazole core is anticipated to significantly modulate its physicochemical properties compared to the unsubstituted parent molecule. The following table summarizes these predicted characteristics, which are crucial for assessing its drug-likeness and developing appropriate formulation and assay conditions.
| Property | Predicted Value/Characteristic | Rationale and Causality |
| Molecular Formula | C6H4F3N3 | Based on the chemical structure. |
| Molecular Weight | ~175.12 g/mol | Calculated from the molecular formula. |
| LogP | 1.5 - 2.5 | The CF3 group significantly increases lipophilicity (hydrophobicity) compared to a proton or a methyl group, which can enhance membrane permeability.[7][8] |
| pKa (most basic) | 2.0 - 3.0 | The strong electron-withdrawing effect of the CF3 group is expected to decrease the basicity of the nitrogen atoms in the ring system.[8][9] |
| Aqueous Solubility | Low | Increased lipophilicity generally corresponds to lower aqueous solubility. Substitution of an indole with an imidazo[1,2-b]pyrazole core has been shown to improve solubility, but the CF3 group may counteract this effect. |
| Metabolic Stability | High | The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation (e.g., oxidation by Cytochrome P450 enzymes), which can lead to an improved pharmacokinetic profile.[6][10] |
General Synthesis and Mechanistic Considerations
A robust synthesis of 6-CF3-imidazo[1,2-b]pyrazole would likely involve a two-stage approach: first, the construction of the core heterocyclic scaffold, followed by the introduction of the trifluoromethyl group.
Stage 1: Construction of the Imidazo[1,2-b]pyrazole Core
A highly efficient and convergent method for assembling the imidazo[1,2-b]pyrazole core is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction (3CR).[4][11] This one-pot reaction combines an aminopyrazole, an aldehyde, and an isocyanide, typically under acidic catalysis, to rapidly generate molecular complexity.
Illustrative Protocol: GBB Three-Component Reaction
-
Reactant Preparation: To a solution of 5-aminopyrazole (1.0 eq) in ethanol (0.2 M), add the desired aldehyde (1.0 eq) and isocyanide (1.1 eq).
-
Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., 20 mol% perchloric acid).[4] The acid protonates the aldehyde, activating it for nucleophilic attack by the aminopyrazole.
-
Reaction: Stir the mixture at room temperature or under gentle heating (e.g., 60 °C) for 2-18 hours, monitoring progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to yield the imidazo[1,2-b]pyrazole product.
Stage 2: Introduction of the Trifluoromethyl Group
Introducing the CF3 group onto the pre-formed scaffold at the C6 position requires a regioselective trifluoromethylation reaction. Given the electron-rich nature of the imidazo[1,2-b]pyrazole system, a radical trifluoromethylation approach is often effective.[12]
Illustrative Protocol: Radical Trifluoromethylation
-
Reactant Preparation: Dissolve the synthesized imidazo[1,2-b]pyrazole (1.0 eq) in a suitable solvent such as a mixture of acetonitrile and water.
-
Radical Initiation: Add a trifluoromethyl source, such as sodium trifluoromethanesulfinate (CF3SO2Na, "Langlois' reagent") (1.5 eq), and an oxidant like tert-butyl hydroperoxide (tBuOOH) (2.0 eq).[12]
-
Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere for 4-24 hours. The reaction can be promoted by photoredox catalysis for milder conditions.[13][14]
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Caption: A plausible two-stage synthetic workflow for 6-CF3-imidazo[1,2-b]pyrazole.
Analytical Characterization Workflow
Confirmation of the structure and purity of the synthesized 6-CF3-imidazo[1,2-b]pyrazole is critical. A standard workflow involving multiple orthogonal analytical techniques should be employed.[15][16]
-
Mass Spectrometry (MS): To confirm the molecular weight. High-resolution mass spectrometry (HRMS) should be used to verify the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and environment of protons. The chemical shifts and coupling constants will confirm the substitution pattern.
-
¹³C NMR: To identify all unique carbon atoms in the molecule. The carbon attached to the CF3 group will appear as a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: A singlet peak will confirm the presence of the CF3 group.
-
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A purity level of >95% is typically required for biological screening.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups and confirm the overall structure.
Caption: Standard workflow for the analytical characterization of the target compound.
Potential Applications in Drug Development
The imidazo[1,2-b]pyrazole scaffold is associated with a broad spectrum of biological activities. The addition of a CF3 group could selectively enhance potency against certain targets while improving drug-like properties.
-
Anticancer Activity: Numerous imidazo[1,2-b]pyrazole derivatives have demonstrated potent in vitro growth inhibitory activities against various cancer cell lines.[1][3][17][18] The mechanism often involves the inhibition of protein kinases, which are crucial regulators of cell proliferation and survival. The CF3 group could enhance binding to hydrophobic pockets within the ATP-binding site of kinases.
-
Anti-infective Agents: The scaffold has shown promise in developing new treatments for tuberculosis and other infectious diseases.[2][19] The enhanced metabolic stability conferred by the CF3 group is particularly advantageous for anti-infective agents, which often require sustained therapeutic concentrations.
-
α-Glucosidase Inhibition: Recently, imidazo[1,2-b]pyrazole derivatives were identified as potent α-glucosidase inhibitors, with activity significantly exceeding that of the standard drug acarbose.[20][21] This suggests a potential application in the management of type 2 diabetes.
-
Central Nervous System (CNS) Activity: Certain analogues have been investigated for their potential as CNS agents.[17] The increased lipophilicity from the CF3 group could improve blood-brain barrier penetration, a critical requirement for CNS-targeted drugs.
Conclusion and Future Directions
While specific data on 6-CF3-imidazo[1,2-b]pyrazole is not yet available in the public domain, a thorough analysis of its core components—the privileged imidazo[1,2-b]pyrazole scaffold and the performance-enhancing trifluoromethyl group—strongly suggests its potential as a valuable building block in drug discovery. Its predicted properties of high metabolic stability and lipophilicity, combined with the proven biological versatility of its parent scaffold, make it a compelling target for synthesis and biological evaluation. Future research should focus on the development of an efficient and regioselective synthesis, followed by a comprehensive screening campaign across various disease models, particularly in oncology and infectious diseases, to fully elucidate the therapeutic potential of this promising molecule.
References
-
Seneci, P., Nicola, M., Inglesi, M., Vanotti, E., & Resnati, G. (2007). Synthesis of Mono- and Disubstituted 1H-Imidazo [1,2-B] Pyrazoles. Synthetic Communications, 32(11), 1693-1705. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of model compound 1H‐imidazo[1,2‐b]pyrazole derivative. ResearchGate. Available at: [Link]
-
Wang, X., et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules, 28(7), 3025. Available at: [Link]
-
ResearchGate. (2025). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Wikipedia. Available at: [Link]
-
Wang, Z., et al. (2022). In-depth characterization of nitrogen heterocycles of petroleum by liquid chromatography-energy-resolved high resolution tandem mass spectrometry. Analytica Chimica Acta, 1229, 340381. Available at: [Link]
-
Adib, M., et al. (2020). Design and synthesis of new imidazo[1,2-b]pyrazole derivatives, in vitro α-glucosidase inhibition, kinetic and docking studies. Molecular Diversity, 24(1), 69-80. Available at: [Link]
-
GalChimia. (2011). Heterocyclic CF3. GalChimia. Available at: [Link]
-
Grosse, S., et al. (2014). New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis. European Journal of Medicinal Chemistry, 84, 718-730. Available at: [Link]
-
Adib, M., et al. (2019). Design and synthesis of new imidazo[1,2-b]pyrazole derivatives, in vitro α-glucosidase inhibition, kinetic and docking studies. Molecular Diversity, 24(1), 69-80. Available at: [Link]
-
ChemRxiv. (2025). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. Available at: [Link]
-
ResearchGate. (n.d.). Examples of 1H-imidazo[1,2-b]pyrazoles with biological activities. ResearchGate. Available at: [Link]
-
ChemRxiv. (n.d.). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. Available at: [Link]
-
Soraluce, A., et al. (2025). Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes. International Journal of Molecular Sciences, 26(13), 6312. Available at: [Link]
-
Meta, E., et al. (2019). Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Anti-tuberculosis Agents. Medicinal Chemistry, 15(1), 17-27. Available at: [Link]
-
Meta, E., et al. (2019). Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Antituberculosis Agents. Medicinal Chemistry, 15(1), 17-27. Available at: [Link]
-
ResearchGate. (2025). New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. ResearchGate. Available at: [Link]
-
Wang, F., et al. (2018). Photoredox-Catalyzed Trifluoromethylative Intramolecular Cyclization: Synthesis of CF3-Containing Heterocyclic Compounds. Organic Letters, 20(8), 2437-2441. Available at: [Link]
-
ResearchGate. (2026). characterization of novel hetrocyclic molecules containing nitrogen. ResearchGate. Available at: [Link]
-
Cikach, F. S., et al. (2014). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry, 10, 2378-2387. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 1-formyl-imidazo[1,2-b]pyrazole 182. ResearchGate. Available at: [Link]
-
ACS Publications. (2025). Analysis of N‐Heterocyclic Carbenes and Their Monolayers by X‐ray Photoelectron Spectroscopy: Peak-Fitting. ACS Publications. Available at: [Link]
-
Schwärzer, K., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chemical Science, 12(38), 12993-13000. Available at: [Link]
-
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Available at: [Link]
-
Asghar, M. N., et al. (2015). Synthesis, characterization and biological evaluation of some novel nitrogen and sulphur containing organometallic heterocycles. Arabian Journal of Chemistry, 8(6), 838-845. Available at: [Link]
-
Al-Wahaibi, L. H., et al. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Advances, 12(21), 13133-13146. Available at: [Link]
-
Rizzo, C., & Palumbo Piccionello, A. (2025). Key developments in fluorinated heterocycles. Journal of Fluorine Chemistry, 283, 110334. Available at: [Link]
Sources
- 1. New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach [beilstein-journals.org]
- 5. nbinno.com [nbinno.com]
- 6. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Heterocyclic CF3 - GalChimia [galchimia.com]
- 13. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 18. mdpi.com [mdpi.com]
- 19. Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Antituberculosis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design and synthesis of new imidazo[1,2-b]pyrazole derivatives, in vitro α-glucosidase inhibition, kinetic and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design and synthesis of new imidazo[1,2-b]pyrazole derivatives, in vitro α-glucosidase inhibition, kinetic and docking studies - ProQuest [proquest.com]
A Comprehensive Technical Guide to Trifluoromethyl-Containing Bioisosteres of Indole for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold holds a privileged position in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique structural and electronic properties allow for a wide range of interactions with biological targets. However, to overcome challenges such as metabolic instability and to fine-tune pharmacological activity, medicinal chemists often turn to the strategy of bioisosteric replacement. This involves substituting a part of a molecule with a structurally similar group that retains or enhances the desired biological activity while improving its overall drug-like properties.
One of the most powerful tools in the medicinal chemist's arsenal is the trifluoromethyl (CF3) group. Its incorporation into a drug candidate can profoundly and beneficially alter its physicochemical and pharmacological profile. The CF3 group is known to increase metabolic stability by blocking sites of oxidation, enhance lipophilicity which can improve cell membrane permeability, and modulate the acidity or basicity of nearby functional groups through its strong electron-withdrawing nature.[1][2][3] These attributes make the trifluoromethyl group a highly desirable substituent in modern drug design.[2]
This guide provides an in-depth exploration of the synergistic combination of these two powerful concepts: the use of trifluoromethyl-containing heterocycles as bioisosteres for the indole core. We will delve into the rationale behind the selection of specific bioisosteres, their synthesis, and their application in drug discovery, with a focus on aza-indoles, indazoles, and benzimidazoles.
Part 1: Key Trifluoromethylated Bioisosteres of Indole
The strategic replacement of the indole nucleus with other heterocyclic systems can lead to significant improvements in a compound's properties. The introduction of a trifluoromethyl group onto these bioisosteric scaffolds further enhances their potential.
Trifluoromethylated Aza-indoles (Pyrrolopyridines)
Rationale for Bioisosteric Replacement:
Aza-indoles, or pyrrolopyridines, are a class of indole isosteres where a carbon atom in the benzene ring is replaced by a nitrogen atom.[4] This seemingly simple change can have a profound impact on the molecule's properties. The nitrogen atom can act as a hydrogen bond acceptor, introducing new potential interactions with the biological target. It also increases the polarity of the molecule, which can improve solubility and alter its pharmacokinetic profile. The position of the nitrogen atom (4-, 5-, 6-, or 7-azaindole) further fine-tunes these effects. The addition of a trifluoromethyl group to the aza-indole scaffold can enhance its metabolic stability and modulate its electronic properties, making it a highly versatile building block in drug discovery.[5]
Synthetic Strategies:
The synthesis of trifluoromethylated aza-indoles can be achieved through various methods. One common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine derivative. For instance, chiral 2-trifluoromethyl-7-azaindoles can be produced by reacting 2,6-dihalopyridines with trifluoroacetone.[5] Another strategy involves the direct trifluoromethylation of an aza-indole core.[6]
Experimental Protocol: Synthesis of 2-Trifluoromethyl-6-azaindole
A scalable and catalyst-free method for the synthesis of 2-trifluoromethyl-6-azaindole has been reported.[4] The process starts from the readily available 3-amino-4-methylpyridine.
Step 1: Trifluoroacetylation 3-amino-4-methylpyridine is reacted with trifluoroacetic anhydride (TFAA) to yield 3-trifluoroacetylamino-4-methylpyridine.
Step 2: Cyclization The resulting trifluoroacetyl derivative undergoes a formal [4+1] cyclization, where TFAA also acts as a C1-bielectrophile, to form the pyrrole ring.
Step 3: Hydration and Ketal Formation Hydration of the trifluoroacetyl derivative in hydrochloric acid leads to the formation of a ketal salt.
Step 4: Final Product Formation Subsequent reaction steps yield the desired 2-trifluoromethyl-6-azaindole.
This efficient route allows for the synthesis of a variety of 3-substituted 2-trifluoromethyl-6-azaindoles.[4]
Trifluoromethylated Indazoles
Rationale for Bioisosteric Replacement:
Indazoles are another important class of indole bioisosteres, where the pyrrole nitrogen is shifted to the 2-position of the bicyclic system. This rearrangement alters the hydrogen bonding capabilities and the overall electronic distribution of the molecule, which can lead to different binding modes and improved selectivity for the target protein.[7] The incorporation of a trifluoromethyl group can further enhance the compound's potency and pharmacokinetic properties.[8][9]
Synthetic Strategies:
The synthesis of trifluoromethylated indazoles can be accomplished through various routes. One common method involves the cyclocondensation of a suitably substituted hydrazine with a carbonyl compound. For example, trifluoromethylated pyrimido[1,2-b]indazole derivatives have been synthesized by the condensation of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoro-3-oxobutanoate.[10][11]
Case Study in Drug Discovery: TRPA1 Antagonists
A high-throughput screening campaign identified a 5-(2-chlorophenyl)indazole compound as an antagonist of the transient receptor potential A1 (TRPA1) ion channel.[8][9] Subsequent medicinal chemistry optimization revealed that a trifluoromethyl group at the 2-position of the phenyl ring, combined with various substituents at the 6-position of the indazole ring, significantly improved the in vitro activity.[8][9] This led to the identification of a potent and selective TRPA1 antagonist with good oral bioavailability and robust in vivo efficacy in rodent models of inflammatory pain.[8][9]
Trifluoromethylated Benzimidazoles
Rationale for Bioisosteric Replacement:
Benzimidazoles are bioisosteres of indole where the C2-C3 double bond of the pyrrole ring is replaced by a nitrogen and a carbon atom. This introduces an additional nitrogen atom that can act as a hydrogen bond donor or acceptor, significantly altering the molecule's interaction with its biological target.[12] The trifluoromethyl group can be introduced to enhance metabolic stability and modulate the acidity of the N-H proton, thereby influencing its binding affinity and pharmacokinetic profile.[13]
Synthetic Strategies:
Trifluoromethylated benzimidazoles can be synthesized through the condensation of an o-phenylenediamine with a trifluoromethyl-containing carboxylic acid or its derivative. A series of novel trifluoromethyl benzimidazole derivatives with potential antimicrobial activities were prepared by coupling 2-(2-(trifluoromethyl)-1H-benzoimidazol-1-yl) ethanoic acid derivatives with amino acids.[14]
Case Study in Drug Discovery: Ferroptosis Inducers
Phenotypic screening led to the discovery of a 2-(trifluoromethyl)benzimidazole derivative as a new ferroptosis inducer.[15] Structure-activity relationship studies resulted in a potent analog with single-digit micromolar activity and good metabolic stability. This compound was found to induce ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc-). Notably, this benzimidazole derivative showed more favorable metabolic stability than the classic system Xc- inhibitor erastin and significantly inhibited tumor growth in a HepG2 xenograft model.[15]
Part 2: Comparative Analysis and Practical Considerations
The choice of a specific trifluoromethylated indole bioisostere depends on the desired modulation of physicochemical and pharmacological properties.
Structure-Activity Relationship (SAR) Insights
A study on inhibitors of the AAA ATPase p97 provided a direct comparison of the effects of different C-5 indole substituents.[16][17][18][19] The study included methoxy, trifluoromethoxy, methyl, trifluoromethyl, pentafluorosulfanyl, and nitro analogs. The results showed that the inhibitory activity did not fully correlate with either electronic or steric factors, with IC50 values spanning over three orders of magnitude.[16][17][18][19] Surprisingly, the trifluoromethoxy-analog was a better biochemical match for the trifluoromethyl-substituted lead structure than the pentafluorosulfanyl-analog.[16][17][18][19]
| Indole C-5 Substituent | p97 IC50 (µM) |
| -NO2 | 0.05 ± 0.04 |
| -CH3 | 0.24 ± 0.11 |
| -OCH3 | 0.71 ± 0.22 |
| -OCF3 | 3.8 ± 0.8 |
| -CF3 | 4.7 ± 2.0 |
| -SF5 | 21.5 ± 0.4 |
| Data from Alverez C, et al. ACS Med Chem Lett. 2015.[16][17][18][19] |
Physicochemical and Pharmacokinetic Properties
The trifluoromethyl group generally increases lipophilicity, which can improve membrane permeability and bioavailability. However, the introduction of nitrogen atoms in the bioisosteric core can counteract this effect by increasing polarity. This interplay allows for the fine-tuning of the overall physicochemical profile of the molecule.
In a study on CB1 receptor positive allosteric modulators, the trifluoromethyl group was used as a bioisosteric replacement for an aliphatic nitro group in a 3-nitroalkyl-2-phenyl-indole scaffold.[20][21][22][23] The CF3-containing compounds were generally more potent than their nitro counterparts and exhibited improved in vitro metabolic stability.[20][21][22][23]
Part 3: Data Visualization
Bioisosteric Relationships
Caption: Bioisosteric relationships between indole and its key heterocyclic analogs.
Synthetic Workflow for Trifluoromethylated Indoles
Caption: Domino trifluoromethylation/cyclization strategy for the synthesis of 2-(trifluoromethyl)indoles.[24]
Conclusion
Trifluoromethyl-containing bioisosteres of indole represent a powerful and versatile strategy in modern drug discovery. By strategically replacing the indole core with heterocycles such as aza-indoles, indazoles, and benzimidazoles, and incorporating the trifluoromethyl group, medicinal chemists can effectively modulate the physicochemical and pharmacological properties of drug candidates. This approach allows for the fine-tuning of potency, selectivity, and pharmacokinetic profiles, ultimately leading to the development of safer and more effective medicines. The synthetic methodologies and case studies presented in this guide highlight the broad applicability of this strategy and provide a solid foundation for its implementation in future drug discovery programs.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18). Retrieved from [Link]
-
Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC. (2015, October 23). Retrieved from [Link]
-
Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 | ACS Medicinal Chemistry Letters - ACS Publications. (2015, October 23). Retrieved from [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (2022, October 11). Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (2025, July 1). Retrieved from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Retrieved from [Link]
-
Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - eScholarship. (2015, October 23). Retrieved from [Link]
-
Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 | ACS Medicinal Chemistry Letters - ACS Publications. (2015, October 23). Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025, July 18). Retrieved from [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC. (2019, May 23). Retrieved from [Link]
-
Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - Organic Chemistry Portal. (2018). Retrieved from [Link]
-
Synthesis of 3‐(trifluoromethyl)indoles 6 (Isolated yields). - ResearchGate. (2025, December). Retrieved from [Link]
-
A convenient approach to 3-trifluoromethyl-6-azaindoles - ResearchGate. (2025, August 5). Retrieved from [Link]
-
Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists - PubMed. (2014, June 26). Retrieved from [Link]
-
Catalyst-Free Synthesis of Trifluoromethylated Five- and Seven-Membered Nitrogen-Containing Heterocycles via Aza-Michael Addition and Lactamization of Trifluoroethylene Oxindoles | The Journal of Organic Chemistry - ACS Publications. (2025, October 7). Retrieved from [Link]
-
Developing New Reagents for Advanced Fluorination Chemistry. (2013, April 10). Retrieved from [Link]
-
Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists | Journal of Medicinal Chemistry - ACS Publications. (2014, June 2). Retrieved from [Link]
-
Structure-Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PubMed. (2015, October 23). Retrieved from [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry - ACS Publications - ACS.org. (2019, May 3). Retrieved from [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed. (2019, May 23). Retrieved from [Link]
-
Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - eScholarship.org. (2015, October 23). Retrieved from [Link]
-
Pharmacological Properties of Indazole Derivatives: Recent Developments | Request PDF. (2025, December 16). Retrieved from [Link]
-
Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - MDPI. (2023, December 20). Retrieved from [Link]
-
The Power of Trifluoromethyl Indoles in Modern Drug Discovery. (2026, February 15). Retrieved from [Link]
-
Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed. (2023, January 5). Retrieved from [Link]
-
Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC. (2023, December 20). Retrieved from [Link]
-
Innate C-H trifluoromethylation of heterocycles - PMC - NIH. (2011, November 1). Retrieved from [Link]
-
The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators - Loughborough University Research Repository. (2019, May 8). Retrieved from [Link]
-
Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (2025, February 15). Retrieved from [Link]
-
Examples of trifluoromethyl-substituted benzimidazoles. - ResearchGate. (2026, January). Retrieved from [Link]
-
An Insilico Evaluation of Indole Benzimidazole Scaffolds As Antimicrobial and Anticancer Agents - IJFMR. (2025, January 15). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. jelsciences.com [jelsciences.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijfmr.com [ijfmr.com]
- 13. researchgate.net [researchgate.net]
- 14. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 15. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 [escholarship.org]
- 19. Structure-Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 24. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
Methodological & Application
cyclization conditions for imidazo[1,2-b]pyrazole ring formation
Topic: Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists
Executive Summary
The imidazo[1,2-b]pyrazole bicyclic system is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., IRAK4, IGF-1R), anti-inflammatory agents, and potential antitubercular drugs. Unlike its more common isomer, imidazo[1,2-a]pyridine, the [1,2-b]pyrazole system presents a unique synthetic challenge: regiocontrol .
The starting material, 3(5)-aminopyrazole, possesses multiple nucleophilic sites (N1, N2, and the exocyclic amine). Without precise condition control, reactions often yield a mixture of the desired imidazo[1,2-b]pyrazole and the thermodynamically competitive imidazo[1,2-a]pyrazole.
This guide details two validated protocols to selectively access the [1,2-b] isomer:
-
The Modern Multicomponent Route: A Groebke-Blackburn-Bienaymé (GBB) reaction utilizing microwave irradiation for rapid library generation.
-
The Classical Condensation Route: A modified Hantzsch-type cyclization optimized for regioselectivity using solvent effects.
Mechanistic Analysis & Regioselectivity
To successfully synthesize this scaffold, one must understand the tautomeric equilibrium of the starting material. The 3-aminopyrazole exists in equilibrium with 5-aminopyrazole. The cyclization outcome depends on which ring nitrogen participates in the nucleophilic attack.
-
Path A (Desired): Reaction involves the exocyclic amine and the ring nitrogen N2 (often favored by specific substitution patterns like 4-CN or steric bulk), yielding the imidazo[1,2-b]pyrazole .
-
Path B (Competing): Reaction involves the exocyclic amine and the ring nitrogen N1, yielding the imidazo[1,2-a]pyrazole .
Mechanistic Pathway Diagram
Caption: Divergent synthetic pathways of 3(5)-aminopyrazole. Path A leads to the desired [1,2-b] fused system, often promoted by electron-withdrawing groups (EWG) at position 4.
Protocol A: Microwave-Assisted Groebke-Blackburn-Bienaymé (GBB) Reaction
Best for: Rapid library generation, high diversity, one-pot synthesis. Mechanism: A [4+1] cycloaddition involving an aldehyde, an isocyanide, and the amidine moiety of the aminopyrazole.
Reagents & Equipment[1][2][3][4][5][6]
-
Amine: 3-Aminopyrazole derivatives (e.g., 5-amino-4-cyanopyrazole).
-
Aldehyde: Aryl or alkyl aldehyde (1.0 equiv).
-
Isocyanide: tert-Butyl isocyanide or cyclohexyl isocyanide (1.0–1.1 equiv).
-
Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5–10 mol%) or HClO₄ (20 mol%).
-
Solvent: Ethanol (EtOH) or Methanol (MeOH).
-
Equipment: Microwave reactor (e.g., Biotage Initiator or CEM Discover).
Step-by-Step Methodology
-
Preparation: In a 5 mL microwave vial, dissolve the aldehyde (1.0 mmol) and 3-aminopyrazole (1.0 mmol) in EtOH (3 mL).
-
Activation: Add the catalyst (Sc(OTf)₃, 0.05 mmol) and stir at room temperature for 5 minutes to allow initial imine formation.
-
Addition: Add the isocyanide (1.1 mmol) to the mixture. Cap the vial.
-
Reaction: Irradiate in the microwave reactor at 120°C for 15 minutes . (Note: If using thermal heating, reflux for 4–8 hours).
-
Work-up: Cool the mixture to room temperature.
-
If precipitate forms: Filter the solid, wash with cold EtOH, and dry.
-
If solution remains: Evaporate solvent under reduced pressure and purify via flash column chromatography (DCM/MeOH gradient).
-
Optimization Data (Yield Comparison)
| Entry | Catalyst | Solvent | Condition | Yield (%) |
| 1 | None | MeOH | Reflux, 24h | < 20% |
| 2 | HClO₄ (20%) | EtOH | RT, 24h | 45% |
| 3 | Sc(OTf)₃ (10%) | EtOH | Reflux, 6h | 68% |
| 4 | Sc(OTf)₃ (10%) | EtOH | MW, 120°C, 15 min | 85% |
Protocol B: Regioselective Condensation with -Haloketones
Best for: Scale-up, specific target synthesis without isocyanide components. Mechanism: Hantzsch-type cyclization.
Reagents & Equipment[1][2][3][4][5][6]
-
Nucleophile: 3-Aminopyrazole (1.0 equiv).
-
Electrophile:
-Bromoacetophenone (or substituted phenacyl bromide) (1.0 equiv). -
Base: Potassium Carbonate (K₂CO₃) (3.0 equiv).[1]
-
Solvent System: THF:Ethanol (1:1 v/v).[1] Crucial for solubility and regiocontrol.
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask, dissolve 3-aminopyrazole (1.0 mmol) in a 1:1 mixture of THF and Ethanol (10 mL).
-
Alkylation: Add
-bromoacetophenone (1.0 mmol) slowly. Stir at room temperature for 30 minutes. -
Cyclization: Add K₂CO₃ (3.0 mmol). Heat the reaction mixture to 90°C (reflux) for 2–4 hours. Monitor by TLC (typically 5% MeOH in DCM).
-
Work-up:
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography.
Troubleshooting Regioselectivity
If the [1,2-a] isomer is observed as a major byproduct:
-
Switch Solvent: Use non-polar solvents (Toluene) with a phase transfer catalyst to favor the kinetic product.
-
Substrate Modification: Introduce an electron-withdrawing group (e.g., -CN, -COOEt) at the C4 position of the pyrazole. This reduces the nucleophilicity of N1, favoring attack at N2 and formation of the [1,2-b] system.
Critical Characterization: Confirming the Isomer
Distinguishing imidazo[1,2-b]pyrazole from imidazo[1,2-a]pyrazole is difficult using 1D NMR alone.
Mandatory Validation Workflow:
-
1H NMR: Look for the bridgehead proton or characteristic shifts in the imidazole ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard.
-
Imidazo[1,2-b]pyrazole: You should observe NOE correlations between the proton on the imidazole ring (H3) and the substituents on the pyrazole ring (C3/C4 positions).
-
Imidazo[1,2-a]pyrazole: The spatial arrangement differs; NOE signals will reflect the [1,2-a] fusion geometry.
-
Analytical Workflow Diagram
Caption: Analytical decision tree for distinguishing regioisomers.
References
-
Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Source: Beilstein Journal of Organic Chemistry, 2014, 10, 2338–2344.[3] URL:[Link]
-
Microwave-Assisted Synthesis of Bis-Heterocycles Containing the Imidazo[1,2-a]Pyridine by Groebke-Blackburn-Bienaymé Reaction. (Applicable methodology for fused systems). Source: Molecules, 2019, 24(23), 4296. URL:[Link]
-
Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole Glycohybrids. Source: Synlett (Thieme Connect), 2023. URL:[Link]
-
Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. Source: Chemical Science, 2013, 4, 1569-1577. URL:[Link]
Sources
Application Note: Strategic Functionalization of Imidazo[1,2-b]pyrazole at C-6
This is a comprehensive technical guide and protocol for the functionalization of the imidazo[1,2-b]pyrazole scaffold at the C-6 position .
Executive Summary
The imidazo[1,2-b]pyrazole scaffold is a privileged bicyclic system in medicinal chemistry, increasingly utilized as a bioisostere for indole and purine cores in kinase inhibitors and anticancer agents. While positions C-2, C-3, and C-7 are readily accessible via standard electrophilic aromatic substitution (EAS) or direct metalation, the C-6 position represents a significant synthetic challenge.[1]
Key Insight: Direct late-stage functionalization (e.g., lithiation) at C-6 is frequently unstable, often leading to ring fragmentation (opening of the pyrazole moiety).[1] Consequently, this guide prioritizes De Novo Assembly (pre-functionalization) strategies as the "Gold Standard" for accessing C-6 diversity, while outlining the specific limitations of direct C-H activation.
Structural Analysis & Reactivity Profile[1]
To design effective protocols, one must first understand the electronic landscape of the scaffold. The numbering scheme is critical, as confusion with the isomeric imidazo[1,2-a]pyridine system is common.
Numbering and Electronic Map
The 1H-imidazo[1,2-b]pyrazole system is a 5,5-fused heterocycle.[1]
-
C-7 (Pyrazole C-4 equivalent): The most electron-rich position.[1] Highly reactive toward Electrophilic Aromatic Substitution (EAS) (Halogenation, Nitration).
-
C-2/C-3 (Imidazole moiety): Accessible via cyclization logic (Groebke-Blackburn-Bienaymé) or Pd-catalyzed C-H arylation.[1]
-
C-6 (Pyrazole C-5 equivalent): Electronically distinct and sterically sensitive.[1]
-
Reactivity Warning: Attempted C-6 lithiation (using TMP-bases) typically triggers a retro-cyclization or fragmentation of the pyrazole ring, destroying the scaffold.[1]
-
Figure 1: Reactivity profile of the imidazo[1,2-b]pyrazole scaffold. Note the critical instability associated with direct C-6 manipulation.
Synthetic Strategies
Strategy A: De Novo Assembly (Recommended)
The most robust method to introduce C-6 substituents is to install them before forming the bicyclic core.[1] This relies on using 5-substituted-3-aminopyrazoles as starting materials.[1][2]
Mechanism:
-
Precursor Selection: The substituent at the C-5 position of the 3-aminopyrazole precursor becomes the C-6 substituent in the final fused system.
-
Cyclization: Condensation with
-haloketones or via Multicomponent Reactions (MCRs).[1]
Strategy B: The Groebke-Blackburn-Bienaymé (GBB) Reaction
A powerful one-pot, three-component reaction (3-CR) utilizing an aldehyde, an isonitrile, and a 3-aminopyrazole.[1]
-
Regiochemistry:
Detailed Protocols
Protocol 1: Synthesis of 6-Functionalized Imidazo[1,2-b]pyrazoles via Condensation
Target: General synthesis of 6-Aryl/Alkyl derivatives.[1]
Reagents:
-
5-Substituted-3-aminopyrazole (1.0 equiv)[1]
- -Bromoacetophenone (or derivative) (1.1 equiv)[1]
-
Ethanol (anhydrous)[1]
-
Sodium Bicarbonate (
)[1]
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 5-substituted-3-aminopyrazole (e.g., 5-methyl-1H-pyrazol-3-amine for C-6 Methyl) in anhydrous ethanol (0.5 M concentration).
-
Addition: Add
-bromoacetophenone (1.1 equiv) in one portion. -
Reflux: Heat the reaction mixture to reflux (
) for 4–6 hours. Monitor consumption of the aminopyrazole by TLC (System: DCM/MeOH 95:5).-
Observation: The intermediate hydrobromide salt may precipitate.
-
-
Cyclization: Cool the mixture to room temperature. Add solid
(2.0 equiv) to neutralize the HBr and drive the dehydration/cyclization. Reflux for an additional 2 hours. -
Work-up: Remove ethanol under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (
mL). -
Purification: Dry the organic phase over
, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
Validation:
-
1H NMR: Look for the disappearance of the pyrazole NH signal and the appearance of the imidazole C-2/C-3 protons (if unsubstituted). The C-6 substituent should be distinct.
Protocol 2: One-Pot GBB Reaction for C-6, C-2, C-3 Trisubstitution
Target: Rapid generation of high-complexity scaffolds.
Reagents:
-
5-Substituted-3-aminopyrazole (1.0 equiv) [Determines C-6][1]
-
Aldehyde (1.0 equiv) [Determines C-2][1]
-
Isocyanide (1.0 equiv) [Determines C-3][1]
-
Catalyst: Scandium Triflate
(5 mol%) or Ammonium Chloride (10 mol%)[1] -
Solvent: Methanol (MeOH)[1]
Step-by-Step Procedure:
-
Mixing: In a microwave vial, combine the 5-substituted-3-aminopyrazole , aldehyde , and isocyanide in MeOH (0.2 M).
-
Catalysis: Add the catalyst (
or ). -
Reaction:
-
Method A (Thermal): Stir at room temperature for 12–24 hours.
-
Method B (Microwave - Preferred): Heat at
for 20 minutes.
-
-
Work-up: The product often precipitates from methanol.[1] Filter and wash with cold methanol. If no precipitate, evaporate solvent and purify via silica gel chromatography.
Figure 2: Workflow for the Groebke-Blackburn-Bienaymé (GBB) reaction to access C-6 substituted derivatives.[1]
Troubleshooting & Optimization (Expert Advice)
| Issue | Probable Cause | Corrective Action |
| Ring Fragmentation | Attempted lithiation/magnesiation at C-6. | STOP. Do not use TMP-bases on the formed scaffold for C-6. Use De Novo synthesis (Protocol 1 or 2). |
| Regioisomers in GBB | Tautomerism of aminopyrazole. | Use 5-substituted aminopyrazoles with bulky groups to favor specific tautomers, or purify regioisomers (usually separable by chromatography).[1] |
| Low Yield (Condensation) | Incomplete dehydration.[1] | Ensure reflux time is sufficient after adding base ( |
| C-7 Bromination | Competition with C-6. | If C-6 is unsubstituted, NBS will brominate C-7 selectively first.[1] C-6 is much less reactive to EAS.[1] |
References
-
Synthesis of Mono- and Disubstituted 1H-Imidazo[1,2-b]pyrazoles. Taylor & Francis Online. [1]
-
Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. Chemical Science (RSC).
-
Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry.
-
New imidazo[1,2-b]pyrazoles as anticancer agents. European Journal of Medicinal Chemistry (PubMed).
-
Efficient Synthesis and First Regioselective C-3 Direct Arylation. Chemistry - A European Journal.
Sources
Technical Guide: 6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole as a Pharmacophore
Executive Summary & Pharmacophore Rationale
6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole represents a privileged scaffold in modern medicinal chemistry, particularly within the design of ATP-competitive kinase inhibitors (e.g., c-Met, B-Raf, Aurora kinases). This bicyclic 5,5-fused heteroaromatic system combines the hydrogen-bonding capability of the pyrazole moiety with the metabolic stability and lipophilicity of the trifluoromethyl (
Core Advantages
-
Bioisosterism: The imidazo[1,2-b]pyrazole core serves as a purine bioisostere, effectively mimicking the adenine ring of ATP to anchor within the kinase hinge region.
-
The Fluorine Effect: The C6-trifluoromethyl group is critical for:
-
Metabolic Blocking: Preventing oxidative metabolism at the otherwise reactive C6 position.
-
Hydrophobic Occupation: Targeting the "gatekeeper" or hydrophobic back-pocket (Selectivity Pocket) of kinase domains, enhancing potency and residence time.
-
Lipophilicity Modulation: Increasing
to improve membrane permeability without compromising solubility to the extent of longer alkyl chains.
-
Application Note: Structural Biology & SAR
Binding Mode Hypothesis
In a typical Type I kinase inhibitor conformation, the 6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole scaffold orients as follows:
-
Hinge Binding: The pyrazole nitrogen (
) acts as a Hydrogen Bond Donor (HBD) to the hinge region backbone carbonyl (e.g., Glu residue). The bridgehead nitrogen ( ) or imidazole nitrogen ( ) acts as a Hydrogen Bond Acceptor (HBA) to the backbone amide. -
Selectivity Pocket: The
group at position 6 projects into the hydrophobic pocket often guarded by the gatekeeper residue. This interaction is entropically favorable, displacing water molecules and providing selectivity against kinases with bulky gatekeeper residues.
Structure-Activity Relationship (SAR) Data
Table 1: Comparative Physicochemical Profile of C6-Substituents
| Substituent (R) at C6 | Electronic Effect ( | Lipophilicity ( | Metabolic Stability | Kinase Potency (Predicted) |
| -H | 0.00 | 0.00 | Low (Oxidation prone) | Baseline |
| -CH3 | -0.17 | 0.56 | Moderate (Benzylic oxid.) | Moderate |
| -CF3 | +0.54 | 0.88 | High (Blocked) | High (Hydrophobic fit) |
| -Ph | -0.01 | 1.96 | Moderate | Variable (Steric clash risk) |
Protocol 1: Chemical Synthesis
Objective: Synthesize 6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole via condensation of 3-aminopyrazole with a trifluoromethylated
Materials
-
Reactant A: 3-Aminopyrazole (CAS: 1820-80-0) - 1.0 eq.
-
Reactant B: 3-Bromo-1,1,1-trifluoroacetone (CAS: 431-35-6) - 1.1 eq.
-
Solvent: Ethanol (Absolute) or 1,2-Dimethoxyethane (DME).
-
Base: Sodium Bicarbonate (
) or Triethylamine ( ) - 1.2 eq.
Step-by-Step Methodology
-
Preparation: Dissolve 3-aminopyrazole (83 mg, 1.0 mmol) in absolute ethanol (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Cool the solution to 0°C. Dropwise add 3-bromo-1,1,1-trifluoroacetone (1.1 mmol) over 10 minutes. Note: The reaction is exothermic.
-
Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (80°C) for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM).
-
Mechanistic Insight: The exocyclic amine attacks the carbonyl carbon (forming an imine intermediate), followed by the endocyclic ring nitrogen attacking the alkyl bromide, resulting in cyclization and dehydration.
-
-
Work-up: Evaporate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (20 mL) and wash with saturated
(2 x 10 mL) and brine (10 mL). -
Purification: Dry the organic layer over anhydrous
, filter, and concentrate. Purify the crude product using silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes). -
Validation: Confirm structure via
-NMR (DMSO- ) and -NMR (characteristic singlet around -60 to -65 ppm).
Visualization: Synthesis Workflow
Figure 1: Synthetic pathway for the construction of the 6-CF3-imidazo[1,2-b]pyrazole core.
Protocol 2: Biological Evaluation (Kinase Inhibition)
Objective: Quantify the inhibitory potency (
Assay Principle: ADP-Glo™ Kinase Assay
This luminescent assay measures the ADP formed from a kinase reaction. The unconsumed ATP is depleted, and the ADP is converted to ATP, which is then measured using a luciferase/luciferin reaction.
Materials
-
Enzyme: Recombinant c-Met Kinase (0.2 ng/µL).
-
Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 µg/µL).
-
Reagents: ADP-Glo™ Reagent, Kinase Detection Reagent (Promega).
-
Buffer: 40 mM Tris (pH 7.5), 20 mM
, 0.1 mg/mL BSA, 50 µM DTT.
Protocol Steps
-
Compound Preparation: Prepare a 10-point serial dilution of the 6-CF3-imidazo[1,2-b]pyrazole compound in DMSO (Start: 10 µM, Dilution factor: 3).
-
Kinase Reaction:
-
Add 2 µL of compound solution to a 384-well white plate.
-
Add 4 µL of Kinase Enzyme solution. Incubate for 10 min at RT (allows compound to bind).
-
Add 4 µL of Substrate/ATP mix (10 µM ATP final).
-
Incubate at RT for 60 minutes.
-
-
ADP Generation:
-
Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.
-
Incubate for 40 minutes at RT.
-
-
Detection:
-
Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Light).
-
Incubate for 30 minutes.
-
-
Readout: Measure luminescence using a plate reader (e.g., EnVision).
-
Analysis: Plot RLU (Relative Light Units) vs. log[Concentration]. Fit data to a sigmoidal dose-response equation (Variable Slope) to determine
.
Visualization: Mechanism of Action[2][3]
Figure 2: Pharmacological interaction map showing the dual binding mode of the scaffold.
References
-
Imidazo[1,2-b]pyrazole Synthesis: Gáti, T., et al. (2014).[1] "Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach." Beilstein Journal of Organic Chemistry, 10, 243–250. Link
-
Kinase Inhibitor Pharmacophores: Lumo, G., et al. (2022). "Recent Advances in Synthesis and Properties of Pyrazoles." Molecules, 27(19), 6668. Link
-
CF3 Bioisosterism: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Biological Activity of Fused Pyrazoles: Mishra, V. K., et al. (2023). "Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole." Synthesis, 56, 1017–1025.[2] Link
-
c-Met Inhibition Context: Jia, H., et al. (2014). "Discovery of Volitinib: A Highly Potent and Selective c-Met Inhibitor." Journal of Medicinal Chemistry, 57(18), 7577–7589. Link
Sources
preparation of 6-trifluoromethyl-imidazo[1,2-b]pyrazole intermediates
Application Note: Strategic Preparation of 6-Trifluoromethyl-imidazo[1,2-b]pyrazole Intermediates
Abstract
The 6-trifluoromethyl-imidazo[1,2-b]pyrazole scaffold represents a privileged pharmacophore in modern drug discovery, particularly within kinase inhibitor development (e.g., IGF-1R, c-Met) and bioisosteric replacement strategies. The incorporation of the trifluoromethyl (
Introduction & Retrosynthetic Logic
The synthesis of 6-substituted imidazo[1,2-b]pyrazoles hinges on the "building block" strategy. Unlike methods that attempt to install
The Fluorine Effect: The
Retrosynthetic Analysis (Graphviz)
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the fused bicyclic core.
Critical Protocol A: Synthesis of the Bicyclic Core
This protocol details the cyclization of 4-(trifluoromethyl)-1H-pyrazol-3-amine with chloroacetaldehyde.
Challenge: 3-aminopyrazoles possess three nucleophilic nitrogens (exocyclic
Materials
-
Reactant A: 4-(trifluoromethyl)-1H-pyrazol-3-amine (1.0 equiv)
-
Reactant B: Chloroacetaldehyde (50% wt. in water) (1.5 equiv)
-
Base: Sodium Bicarbonate (
) (2.0 equiv) -
Solvent: Ethanol (EtOH) / Water (
) (standard grade, 10:1 ratio)
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(trifluoromethyl)-1H-pyrazol-3-amine (10 mmol) in Ethanol (40 mL).
-
Activation: Add
(20 mmol) to the solution. Stir at room temperature for 10 minutes. Note: The base neutralizes the HCl generated during cyclization, preventing protonation of the unreacted aminopyrazole which would deactivate it. -
Addition: Add Chloroacetaldehyde (15 mmol) dropwise over 5 minutes. The solution may turn slightly yellow.
-
Cyclization: Heat the reaction mixture to reflux (80°C) for 4–6 hours.
-
Monitoring: Monitor by LCMS. The starting material (
) should disappear, and the product ( ) should appear.
-
-
Workup:
-
Purification: The crude material is often pure enough for the next step. If necessary, purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).
Expected Yield: 65–80% Data Validation:
-
NMR: Single peak around -60 ppm (characteristic of
on heteroaromatic ring). - NMR: Look for two doublets (or singlets depending on resolution) for the imidazole protons (positions 2 and 3) around 7.5–8.0 ppm.
Critical Protocol B: Regioselective Functionalization (Knochel-Type)
Once the 6-trifluoromethyl-imidazo[1,2-b]pyrazole core is formed, the next challenge is installing substituents at positions 2 or 3 (the imidazole ring) to build the full drug candidate. Direct electrophilic substitution can be difficult due to the electron-withdrawing nature of the
Strategy: Halogen-Magnesium exchange or direct magnesiation using TMP-bases (Knochel bases) allows for precise functionalization.
Workflow Logic (Graphviz)
Figure 2: Functionalization workflow via Iodination and Grignard formation.
Protocol: 3-Position Functionalization
-
Iodination:
-
Exchange (The "Knochel" Step):
-
Dissolve the 3-iodo intermediate in anhydrous THF under Argon.
-
Cool to -20°C .
-
Add iPrMgCl (Isopropylmagnesium chloride, 2M in THF, 1.1 equiv) dropwise.
-
Stir for 30 minutes. Mechanism: The Iodine is exchanged for Magnesium, creating a nucleophilic carbon at position 3.
-
-
Quench/Reaction:
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Incomplete reaction or decomposition. | Switch solvent to n-Butanol and increase temp to 110°C. Ensure |
| Regioisomer Formation | Attack of ring Nitrogen first. | Use a Lewis Acid catalyst ( |
| Purification Difficulty | Product is highly polar. | Use DCM:MeOH:NH4OH (90:10:1) as eluent.[2][6] The |
| De-iodination (Protocol B) | Moisture in THF or temp too high. | Ensure THF is distilled/dry. Keep exchange temp strictly below -10°C. |
References
-
Synthesis of Fluorinated Pyrazoles
-
Functionalization Strategies
-
Preparation of Starting Material (3-amino-4-CF3-pyrazole)
-
Biological Context (Kinase Inhibition)
Sources
- 1. Frontiers | Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids and Their Analogues: Synthesis and Structure-Activity Relationship [frontiersin.org]
- 2. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation Method of 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole_Chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach [beilstein-journals.org]
- 8. Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Navigating Regioselectivity in Imidazo[1,2-b]pyrazole Synthesis
Welcome to the technical support center for researchers, chemists, and drug development professionals working with the imidazo[1,2-b]pyrazole scaffold. This valuable heterocyclic core is a cornerstone in medicinal chemistry, with derivatives showing promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] However, its synthesis, particularly via the common condensation of an aminopyrazole with an α-haloketone or equivalent, is often complicated by a critical issue: regioselectivity.
This guide is structured to provide both foundational knowledge through Frequently Asked Questions (FAQs) and practical, actionable solutions in the Troubleshooting Guide. Our goal is to empower you to control your reaction outcomes, maximize the yield of your desired product, and confidently characterize your synthesized molecules.
Frequently Asked Questions (FAQs)
Q1: What are the possible regioisomers in the imidazo[1,2-b]pyrazole cyclization?
The core of the regioselectivity problem lies in the starting 3(5)-aminopyrazole, which possesses two potentially nucleophilic ring nitrogen atoms (N1 and N2). The initial and rate-determining step is typically the N-alkylation by the electrophilic partner (e.g., an α-haloketone). This leads to two possible pathways and two final regioisomeric products.
-
Pathway A (N1-attack): Alkylation at the N1 position of the pyrazole ring, followed by intramolecular cyclization of the exocyclic amino group onto the ketone, leads to the formation of the 7-substituted imidazo[1,2-b]pyrazole isomer.
-
Pathway B (N2-attack): Alkylation at the N2 position, followed by cyclization, yields the 5-substituted imidazo[1,2-b]pyrazole isomer.
The challenge for the synthetic chemist is to direct the reaction preferentially down one of these pathways.
Q2: What is the primary factor controlling regioselectivity?
The regiochemical outcome is a delicate balance between electronic effects and steric hindrance .
-
Electronic Effects: The N2 atom of the pyrazole ring is generally considered more electron-rich and, therefore, more nucleophilic than the N1 atom. In the absence of other influences, the initial alkylation would preferentially occur at N2, leading to the 5-substituted isomer.
-
Steric Hindrance: Large or bulky substituents on the pyrazole ring (at position C5, adjacent to N1) or on the incoming electrophile can hinder the approach to the N1 nitrogen. Conversely, a bulky substituent on the pyrazole's exocyclic amine can disfavor the subsequent cyclization step.
The interplay between these two factors is paramount. For instance, a sterically undemanding starting material might favor the electronically preferred N2-alkylation, while a bulky pyrazole substituent could override this and force the reaction through the N1-alkylation pathway.
Q3: How do reaction conditions influence the outcome?
Reaction conditions can be tuned to favor one regioisomer over another. Key variables include:
-
Solvent: The choice of solvent can significantly impact regioselectivity. For related heterocycle formations, polar aprotic solvents (like DMF or DMSO) can favor one isomer, while protic solvents (like ethanol) may favor another. Notably, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity in some pyrazole syntheses by modulating the nucleophilicity of the hydrazine nitrogens through hydrogen bonding.
-
Base: The presence and strength of a base can influence which nitrogen is deprotonated (if applicable) and its resulting nucleophilicity. Common bases include K₂CO₃ or Et₃N.
-
Temperature: Temperature can shift the balance between kinetic and thermodynamic control. A lower temperature might favor the kinetically preferred product (often resulting from the attack of the most nucleophilic atom), while higher temperatures could allow for equilibration to the more thermodynamically stable regioisomer.
Troubleshooting Guide
Problem: My reaction yields a mixture of regioisomers with poor selectivity (e.g., close to a 1:1 ratio).
This is a common issue indicating that the electronic and steric factors are not strongly biased toward one pathway.
Probable Cause: The substituents on your aminopyrazole and/or electrophile do not provide a sufficient steric or electronic bias to direct the reaction.
Solutions & Strategies:
-
Modify the Solvent System: This is often the simplest variable to screen.
-
Action: Rerun the reaction in a solvent with different properties. If you are using a standard solvent like ethanol, try a more polar aprotic solvent like DMF. Critically, consider testing a fluorinated alcohol like TFE, which has proven effective in enhancing selectivity in similar cyclizations.
-
Rationale: Solvents can stabilize one transition state over the other through specific interactions like hydrogen bonding, thereby lowering the activation energy for one pathway.
-
-
Adjust the Reaction Temperature:
-
Action: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor carefully over a longer period.
-
Rationale: You may be able to isolate the kinetically favored product before it has a chance to equilibrate to the thermodynamic product at higher temperatures.
-
-
Change the Base:
-
Action: If using a strong base, try a weaker, non-nucleophilic base, or even run the reaction without a base initially.
-
Rationale: The base can alter the equilibrium between the neutral aminopyrazole and its conjugate base, changing the relative nucleophilicity of N1 vs. N2.
-
| Condition | Rationale | Expected Outcome |
| Lower Temperature | Favors the kinetic product, which forms faster. | May increase the ratio of one isomer. |
| Fluorinated Alcohol Solvent (TFE, HFIP) | Alters nucleophilicity via H-bonding. | Can dramatically improve selectivity for one isomer. |
| Screening Bases (e.g., K₂CO₃, DBU, none) | Modifies the deprotonation equilibrium. | Can shift the isomeric ratio. |
Problem: I am unsure which regioisomer I have synthesized. How can I definitively characterize it?
Unambiguous characterization is crucial. While 1D ¹H NMR is a good starting point, it is often insufficient to distinguish between the 5- and 7-substituted isomers. Advanced 2D NMR techniques are the gold standard.[3][4]
Solution: 2D NMR Spectroscopy (NOESY and HMBC)
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.
-
For the 7-substituted isomer: Look for a correlation between the protons of the substituent at C7 and the bridgehead carbon (C7a).
-
For the 5-substituted isomer: Look for a correlation between the protons of the substituent at C5 and the bridgehead carbon (C4a).
-
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment shows correlations between protons that are close in space, regardless of bonding.
-
For the 7-substituted isomer: The proton at C6 will show a NOE correlation with the protons of the substituent at C7.
-
For the 5-substituted isomer: The proton at C6 will NOT show a strong NOE to the C5-substituent protons due to distance. Instead, the C5-substituent may show an NOE to the proton at the bridgehead nitrogen.
-
Experimental Protocols
Protocol 1: General Procedure for Imidazo[1,2-b]pyrazole Synthesis
This is a representative protocol and should be optimized for specific substrates.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 3(5)-aminopyrazole derivative (1.0 eq) and a suitable solvent (e.g., ethanol or TFE, ~0.1 M concentration).
-
Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) as a base, followed by the dropwise addition of the α-haloketone (1.1 eq).
-
Reaction: Heat the mixture to reflux (or the desired temperature) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to separate the regioisomers.
-
Characterization: Characterize the purified isomers using ¹H NMR, ¹³C NMR, HRMS, and, if necessary, 2D NMR techniques as described above to confirm their structures.
Protocol 2: Regioisomer Determination using 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Acquisition: Acquire standard ¹H and ¹³C spectra. Following this, acquire 2D gHMBC and 2D NOESY (or ROESY for small to medium molecules) experiments using standard instrument parameters. A mixing time of 300-500 ms is typically appropriate for NOESY experiments on molecules of this size.
-
Analysis: Process the 2D spectra.
-
In the HMBC spectrum, look for the key 3-bond correlations from the substituent protons to the pyrazole ring carbons.
-
In the NOESY spectrum, identify through-space correlations between substituent protons and adjacent protons on the heterocyclic core. Compare the observed correlations with the expected patterns for each possible isomer to make an unambiguous assignment.[3]
-
References
-
ResearchGate. Plausible mechanism for the formation of 1H‐imidazo[1,2‐b]pyrazole. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. (2014). Available at: [Link]
-
ResearchGate. Synthesis of 1-formyl-imidazo[1,2-b]pyrazole 182. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. (2014). Available at: [Link]
-
Royal Society of Chemistry. Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. (2022). Available at: [Link]
-
E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2023). Available at: [Link]
-
ResearchGate. Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. (2014). Available at: [Link]
-
IRIS UniGe. Insights into the Pharmacological Activity of the Imidazo-Pyrazole Scaffold. Available at: [Link]
-
National Center for Biotechnology Information. Approaches towards the synthesis of 5-aminopyrazoles. (2011). Available at: [Link]
-
PubMed. Design and synthesis of new imidazo[1,2-b]pyrazole derivatives, in vitro α-glucosidase inhibition, kinetic and docking studies. (2020). Available at: [Link]
-
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]
-
ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (2008). Available at: [Link]
-
MDPI. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways. (2021). Available at: [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Available at: [Link]
-
PubMed. Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. (2025). Available at: [Link]
-
National Center for Biotechnology Information. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). Available at: [Link]
-
ResearchGate. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. (2003). Available at: [Link]
-
Chemical Review and Letters. Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. (2023). Available at: [Link]
Sources
- 1. Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unige.iris.cineca.it [unige.iris.cineca.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nmr.oxinst.com [nmr.oxinst.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
